2-(Butyldimethylazaniumyl)acetate
Overview
Description
2-(Butyldimethylazaniumyl)acetate is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is also known by its IUPAC name, 2-(butyldimethylammonio)acetate . This compound is typically found in an oily physical form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyldimethylazaniumyl)acetate can be achieved through several methods. One common approach involves the reaction of butylamine with dimethyl sulfate to form butyldimethylamine. This intermediate is then reacted with chloroacetic acid to yield this compound . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like sodium hydroxide to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Butyldimethylazaniumyl)acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the acetate group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Butyldimethylamine oxide.
Reduction: Butyldimethylamine.
Substitution: 2-(Butyldimethylammonio)halide.
Scientific Research Applications
2-(Butyldimethylazaniumyl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Butyldimethylazaniumyl)acetate involves its interaction with specific molecular targets in biological systems. It acts as an agonist at certain neurotransmitter receptors, mimicking the action of natural neurotransmitters. This interaction leads to the activation of signaling pathways that can influence various physiological processes . The compound’s effects are mediated through its binding to nicotinic acetylcholine receptors, leading to depolarization and subsequent cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(Butyldimethylammonio)propionate
- 2-(Butyldimethylammonio)butyrate
- 2-(Butyldimethylammonio)valerate
Uniqueness
2-(Butyldimethylazaniumyl)acetate is unique due to its specific structural features that confer distinct chemical and biological properties. Compared to similar compounds, it has a unique balance of hydrophobic and hydrophilic regions, making it particularly effective in certain biological applications . Its ability to undergo a variety of chemical reactions also makes it a versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
2-[butyl(dimethyl)azaniumyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-5-6-9(2,3)7-8(10)11/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVNYYTZIQWSRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(C)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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